molecular formula C18H14O6 B5690308 {[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid

{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid

Cat. No. B5690308
M. Wt: 326.3 g/mol
InChI Key: LDWKDLOTHUWDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Approaches : The synthesis of chromene derivatives, including those similar to {[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, involves multicomponent condensation. For instance, Lichitsky et al. (2021) described a novel approach for synthesizing a closely related compound using 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky, Komogortsev, & Melekhina, 2021).

  • Antimicrobial Properties : Some derivatives of chromene-based acids exhibit significant antimicrobial activity. Čačić et al. (2006) prepared various derivatives, including (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, showing potential antimicrobial effects (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Biomedical Research and Drug Synthesis

  • Antineoplastic Activity : Gašparová et al. (2013) synthesized 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives from chromene-based acetates, which demonstrated notable antineoplastic activities against various human tumor cell lines (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

  • Antioxidant Properties : Kadhum et al. (2011) synthesized coumarin derivatives with chromen-4-yloxy acetamide, revealing significant antioxidant activity compared to ascorbic acid (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Chemical Analysis and Spectrophotometry

  • Spectrophotometric Reagent : Dass and Mehta (1994) utilized 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one, a structurally similar compound, as a spectrophotometric reagent for molybdenum(VI) determination, indicating potential analytical applications (Dass & Mehta, 1994).

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-12-8-6-11(7-9-12)17-18(23-10-15(19)20)16(21)13-4-2-3-5-14(13)24-17/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWKDLOTHUWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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